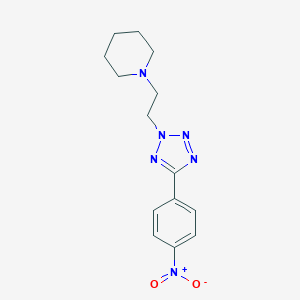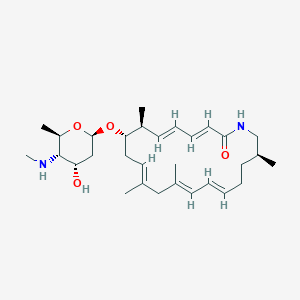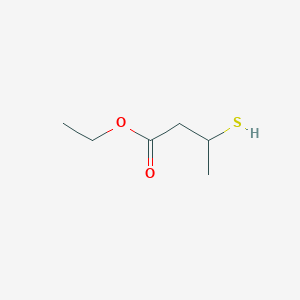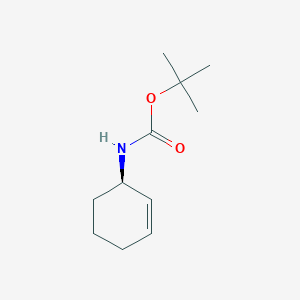
2-Amino-6-hydroxyquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxyquinoline-3-carboxylic acid (AHQ) is an important organic compound that belongs to the quinoline family. It is a derivative of quinoline-3-carboxylic acid and has an amino group at the 2nd position and a hydroxyl group at the 6th position. AHQ is a versatile compound that has gained significant attention due to its potential applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 2-Amino-6-hydroxyquinoline-3-carboxylic acid is not well understood. However, it has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase II, which are involved in DNA replication and transcription. 2-Amino-6-hydroxyquinoline-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Amino-6-hydroxyquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Amino-6-hydroxyquinoline-3-carboxylic acid has antimicrobial and antiviral properties against a wide range of microorganisms such as bacteria, fungi, and viruses. In vivo studies have shown that 2-Amino-6-hydroxyquinoline-3-carboxylic acid has anticancer properties and can inhibit the growth of cancer cells. 2-Amino-6-hydroxyquinoline-3-carboxylic acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-6-hydroxyquinoline-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used to study DNA and RNA. However, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can limit its application in aqueous solutions. It also has low bioavailability, which can limit its use in vivo.
Orientations Futures
2-Amino-6-hydroxyquinoline-3-carboxylic acid has a wide range of potential applications in various fields. Future research should focus on developing new synthesis methods to improve the yield and purity of 2-Amino-6-hydroxyquinoline-3-carboxylic acid. It should also focus on understanding the mechanism of action of 2-Amino-6-hydroxyquinoline-3-carboxylic acid and its potential applications in medicine, biology, and chemistry. Future research should also focus on developing new derivatives of 2-Amino-6-hydroxyquinoline-3-carboxylic acid with improved properties such as solubility and bioavailability.
Méthodes De Synthèse
2-Amino-6-hydroxyquinoline-3-carboxylic acid can be synthesized through various methods such as the Pinner reaction, Skraup reaction, and Bucherer reaction. The Pinner reaction involves the reaction of quinoline-3-carboxylic acid with ammonium chloride and phosphorus oxychloride to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid. The Skraup reaction involves the reaction of aniline, glycerol, and sulfuric acid with quinoline to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid. The Bucherer reaction involves the reaction of quinoline with potassium cyanide and ammonium carbonate to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid.
Applications De Recherche Scientifique
2-Amino-6-hydroxyquinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been shown to have antimicrobial, antiviral, and anticancer properties. In biology, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been used as a fluorescent probe to study DNA and RNA. In chemistry, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been used as a ligand for metal ions in catalysis.
Propriétés
Numéro CAS |
157915-69-0 |
|---|---|
Nom du produit |
2-Amino-6-hydroxyquinoline-3-carboxylic acid |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-amino-6-hydroxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-7(10(14)15)4-5-3-6(13)1-2-8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |
Clé InChI |
IJUWCMLBKLKOIL-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C(=O)O)N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1O)C(=O)O)N |
Synonymes |
3-Quinolinecarboxylicacid,2-amino-6-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)



![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)







